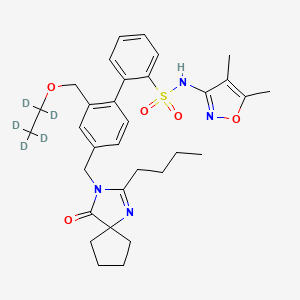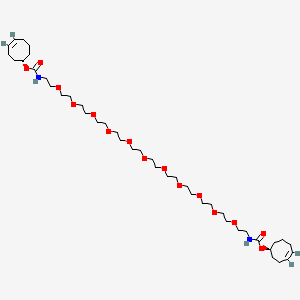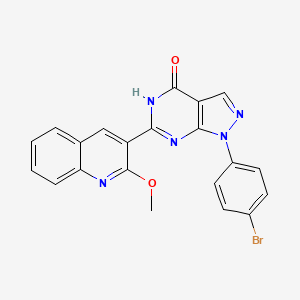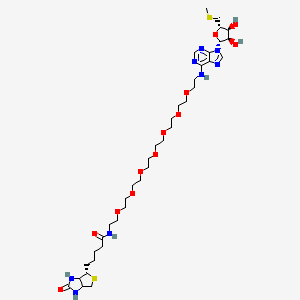
Biotin-PEG7-C2-NH-Vidarabine-S-CH3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 is a compound that combines several functional groups, including biotin, polyethylene glycol (PEG), and vidarabine. Biotin is a vitamin that is often used in biochemical assays due to its strong affinity for streptavidin. PEG is a polymer that enhances the solubility and biocompatibility of compounds. Vidarabine is an antiviral agent effective against herpes simplex and varicella zoster viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG7, a seven-unit polyethylene glycol chain, under mild conditions to form biotin-PEG7.
Linking Vidarabine: Vidarabine is then linked to the PEGylated biotin through a carbamate linkage, using a coupling agent like carbonyldiimidazole (CDI).
Final Modification: The compound is finally modified with a methylthio group (S-CH3) to enhance its stability and reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediates such as biotin-NHS ester and PEG7.
Automated Reactors: Use of automated reactors to control reaction conditions precisely.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can occur at the carbamate linkage, potentially breaking the bond between PEG and vidarabine.
Substitution: Nucleophilic substitution reactions can occur at the biotin moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected PEG-vidarabine.
Substitution: Biotin derivatives with various functional groups.
Scientific Research Applications
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in biochemical assays for the detection of proteins and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex and varicella zoster viruses.
Industry: Employed in the development of drug delivery systems and diagnostic tools
Mechanism of Action
The mechanism of action of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves several pathways:
Antiviral Activity: Vidarabine inhibits viral DNA polymerase, preventing the replication of viral DNA.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the targeted delivery of the compound.
PEGylation: The PEG chain enhances the solubility and stability of the compound, improving its bioavailability
Comparison with Similar Compounds
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 can be compared with other similar compounds:
Biotin-PEG7-C2-S-Vidarabine: Similar structure but lacks the NH group, affecting its reactivity.
Biotin-PEG7-C2-NH-Acyclovir-S-CH3: Contains acyclovir instead of vidarabine, offering different antiviral properties.
Biotin-PEG7-C2-NH-Ganciclovir-S-CH3: Contains ganciclovir, another antiviral agent with a different spectrum of activity
Properties
Molecular Formula |
C37H62N8O12S2 |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]purin-6-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C37H62N8O12S2/c1-58-23-27-32(47)33(48)36(57-27)45-25-42-31-34(40-24-41-35(31)45)39-7-9-51-11-13-53-15-17-55-19-21-56-20-18-54-16-14-52-12-10-50-8-6-38-29(46)5-3-2-4-28-30-26(22-59-28)43-37(49)44-30/h24-28,30,32-33,36,47-48H,2-23H2,1H3,(H,38,46)(H,39,40,41)(H2,43,44,49)/t26?,27-,28+,30?,32-,33-,36-/m1/s1 |
InChI Key |
UCFANGLSZPWOLU-LBWVPTDQSA-N |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)O |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
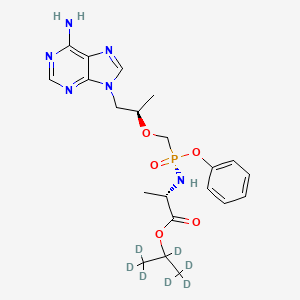
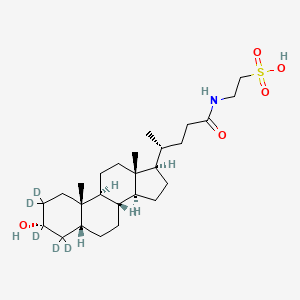

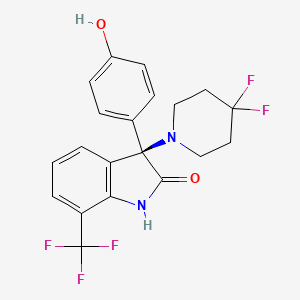
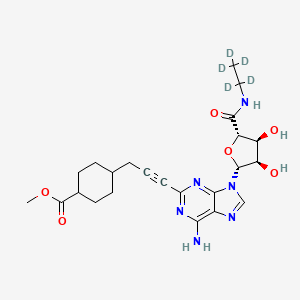


![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
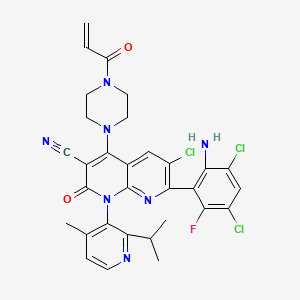
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
